molecular formula C20H16O7S B2526529 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl methanesulfonate CAS No. 898447-48-8

4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl methanesulfonate

Cat. No.: B2526529
CAS No.: 898447-48-8
M. Wt: 400.4
InChI Key: BNPGAFNXHJTDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl methanesulfonate is a useful research compound. Its molecular formula is C20H16O7S and its molecular weight is 400.4. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Spectral Analysis : A study by Halim & Ibrahim (2022) on the synthesis and analysis of a related compound demonstrates the process of ring opening followed by ring closure reactions, providing insight into the chemical structure, electronic absorption spectra, and thermodynamic parameters. This research highlights the compound's stability and potential for applications based on its spectral and quantum studies.

  • Photochemical Transformations : Research by Cristol, Aeling, & Heng (1987) on photochemical transformations involving methanesulfonate groups offers insight into the reactivity and photoactive properties of such compounds. This study sheds light on the potential for photochemical applications, including material science and photoinduced reactions.

  • Microwave-assisted Synthesis : Qi et al. (2014) demonstrated the microwave-assisted, methanesulfonic acid-catalyzed synthesis of 3,3′-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones). This research highlights the efficiency of methanesulfonic acid as a catalyst, suggesting applications in rapid and energy-efficient synthesis processes for related chemical structures.

  • Antibacterial Effects : A study by Behrami & Dobroshi (2019) on the synthesis of new derivatives of 4-hydroxy-chromen-2-one and their antibacterial effects points to the potential biomedical applications of related compounds. This research explores the antibacterial activity of synthesized compounds, providing a foundation for further exploration in drug discovery and antimicrobial agents.

  • Chemical Degradation and Adsorption : McAuliffe & Appleby (1984) investigated the activity loss of ethofumesate in dry soil by chemical degradation and adsorption. Although focused on a specific herbicide, this study offers valuable insights into the environmental behavior and stability of chemically related compounds, relevant for environmental science and agrochemical research.

Properties

IUPAC Name

[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O7S/c1-11-7-17-13(9-16(11)27-28(3,22)23)14(10-19(21)25-17)18-8-12-5-4-6-15(24-2)20(12)26-18/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPGAFNXHJTDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OS(=O)(=O)C)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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